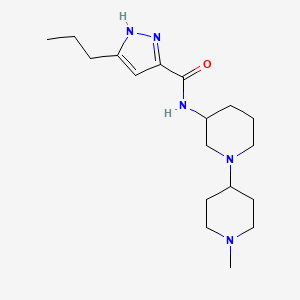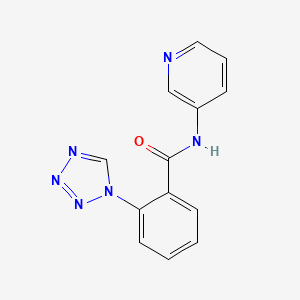
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its potency and selectivity for GABA-AT inhibition. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have good oral bioavailability and brain penetration. However, one limitation of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic efficacy.
Orientations Futures
For research on 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide could include further preclinical studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in humans. Finally, further studies could be conducted to investigate the potential for 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutylamine with ethyl chloroformate to form N-cyclobutyl carbamate. This intermediate is then reacted with 4'-fluoro-3-biphenylcarboxylic acid to form N-(4'-fluoro-3-biphenylyl)-N-cyclobutyl carbamate. The final step involves the reaction of this intermediate with piperidine-3-carboxylic acid to form 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-20-11-9-16(10-12-20)18-6-2-8-21(14-18)25-22(27)19-7-3-13-26(15-19)23(28)17-4-1-5-17/h2,6,8-12,14,17,19H,1,3-5,7,13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILGTRWLVONII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(3-ethoxy-4-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6129210.png)
![5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)
![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)
![1-allyl-4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B6129283.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6129291.png)
